molecular formula C13H11ClO5 B2671902 [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 690682-01-0

[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No. B2671902
CAS RN: 690682-01-0
M. Wt: 282.68
InChI Key: LQKYZSYRLWUYET-UHFFFAOYSA-N
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Description

This compound is a derivative of coumarin, a type of heterocyclic compound . It is also known as 6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yloxy-acetic acid . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They have been routinely employed as herbal medicines since early ages .

Scientific Research Applications

Anti-HIV Activity

The indole derivatives containing oxochromenyl moieties have shown promise as anti-HIV agents. For instance, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies to evaluate their potential as anti-HIV-1 agents .

Anti-Inflammatory Potential

The compound’s ability to inhibit protein denaturation suggests potential anti-inflammatory activity. Inhibition of protein denaturation is a crucial aspect in managing inflammatory responses .

Photoactive Cellulose Derivatives

Water-soluble photoactive cellulose derivatives are of interest in various applications, including sensors, drug delivery, and photodynamic therapy. While not directly related to the compound, understanding its photoactivity may contribute to advancements in this field .

Synthesis of 2-Oxo-2H-chromen-7-yl 4-Chlorobenzoate

The compound can serve as a precursor in organic synthesis. For example, it can be used in the O-acylation reaction with 7-hydroxy-2H-chromen-2-one to yield 2-oxo-2H-chromen-7-yl 4-chlorobenzoate .

properties

IUPAC Name

2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO5/c1-2-7-3-13(17)19-10-5-11(18-6-12(15)16)9(14)4-8(7)10/h3-5H,2,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKYZSYRLWUYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

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